Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes multiple functional groups, such as chlorophenyl, oxoethyl, and thioxoimidazolidinyl, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorophenyl isothiocyanate with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition followed by cyclization to form the imidazolidinone ring.
Introduction of the Oxoethyl Group: The imidazolidinone intermediate is then reacted with 4-chlorophenylacetic acid under acidic conditions to introduce the oxoethyl group.
Final Coupling: The final step involves coupling the intermediate with ethyl 4-bromobenzoate in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-[2-(4-methylphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
- Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
Uniqueness
Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is unique due to the presence of chlorophenyl groups, which enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H25Cl2N3O4S |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H25Cl2N3O4S/c1-2-37-27(36)19-5-13-23(14-6-19)33-26(35)24(17-25(34)31-22-11-9-21(30)10-12-22)32(28(33)38)16-15-18-3-7-20(29)8-4-18/h3-14,24H,2,15-17H2,1H3,(H,31,34) |
InChI Key |
IMWCAPPRYXGTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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